N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.
Attachment of the Dimethoxybenzamide Moiety: The final step involves coupling the imidazolidinone intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carbonyl compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated and methoxy groups can enhance binding affinity and specificity towards certain proteins or enzymes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding. The dimethoxybenzamide moiety may participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide
- N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
Uniqueness
Compared to similar compounds, N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide stands out due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both fluorine and methoxy groups provides a unique combination of electronic and steric effects, potentially leading to distinct biological and chemical behaviors.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
Molecular Formula |
C19H15F4N3O5 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H15F4N3O5/c1-30-13-8-7-10(9-14(13)31-2)15(27)24-18(19(21,22)23)16(28)26(17(29)25-18)12-6-4-3-5-11(12)20/h3-9H,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
LOBAHERHRVIINR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3F)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.